molecular formula C17H20O3 B4935536 1-methoxy-2-(4-phenoxybutoxy)benzene

1-methoxy-2-(4-phenoxybutoxy)benzene

Cat. No.: B4935536
M. Wt: 272.34 g/mol
InChI Key: YTGBNQYDDZJXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methoxy-2-(4-phenoxybutoxy)benzene, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely used research tool for studying the role of beta-2 adrenergic receptors in various physiological and pathological processes.

Mechanism of Action

1-methoxy-2-(4-phenoxybutoxy)benzene 118,551 selectively blocks the beta-2 adrenergic receptors, which are mainly located in the lungs, heart, and skeletal muscles. By blocking these receptors, this compound 118,551 inhibits the action of beta-2 adrenergic receptor agonists such as epinephrine and albuterol, which are commonly used to treat asthma and COPD.
Biochemical and Physiological Effects:
This compound 118,551 has been shown to have various biochemical and physiological effects. It reduces airway hyperresponsiveness in asthma and COPD, decreases heart rate and contractility in heart failure, and reduces lipolysis in adipose tissue. It has also been shown to have anti-inflammatory effects in various tissues.

Advantages and Limitations for Lab Experiments

1-methoxy-2-(4-phenoxybutoxy)benzene 118,551 has several advantages for lab experiments. It is a highly selective beta-2 adrenergic receptor antagonist, which allows for specific inhibition of beta-2 adrenergic receptor signaling pathways. It is also relatively easy to synthesize and purify. However, this compound 118,551 has some limitations. It has a short half-life and is rapidly metabolized in vivo, which limits its use in long-term studies. It also has low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving 1-methoxy-2-(4-phenoxybutoxy)benzene 118,551. One area of interest is the role of beta-2 adrenergic receptors in cancer. Recent studies have shown that beta-2 adrenergic receptor signaling can promote tumor growth and metastasis. This compound 118,551 could be used to investigate the potential therapeutic benefits of blocking beta-2 adrenergic receptors in cancer. Another area of interest is the development of new beta-2 adrenergic receptor antagonists with improved pharmacokinetic properties. This could lead to the development of more effective treatments for asthma, COPD, and other diseases.

Synthesis Methods

1-methoxy-2-(4-phenoxybutoxy)benzene 118,551 can be synthesized by reacting 2-(4-phenoxybutoxy)benzyl chloride with sodium methoxide in methanol. The resulting product is then purified by recrystallization from ethyl acetate.

Scientific Research Applications

1-methoxy-2-(4-phenoxybutoxy)benzene 118,551 is mainly used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological processes such as asthma, chronic obstructive pulmonary disease (COPD), heart failure, and obesity. It is also used to investigate the mechanism of action of beta-2 adrenergic receptor agonists and antagonists.

Properties

IUPAC Name

1-methoxy-2-(4-phenoxybutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O3/c1-18-16-11-5-6-12-17(16)20-14-8-7-13-19-15-9-3-2-4-10-15/h2-6,9-12H,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGBNQYDDZJXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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